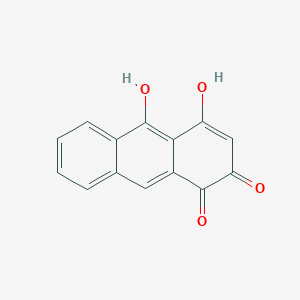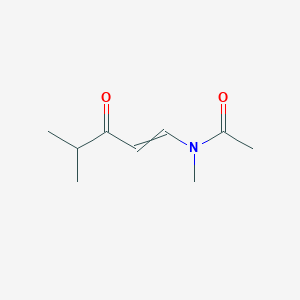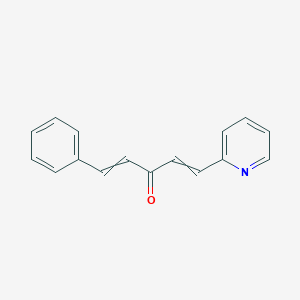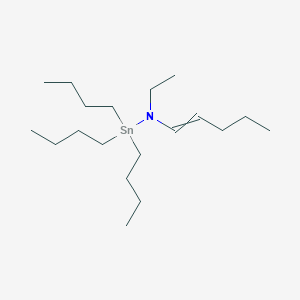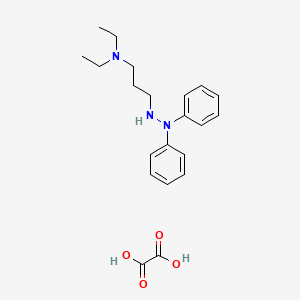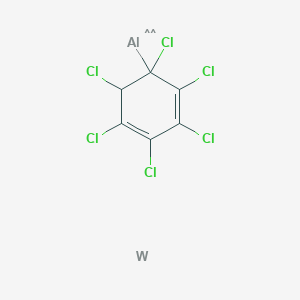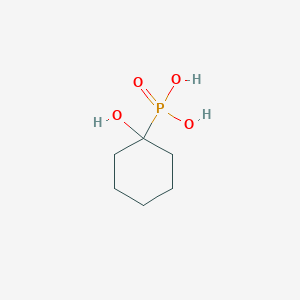
(1-Hydroxycyclohexyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Hydroxycyclohexyl)phosphonic acid is an organophosphorus compound characterized by a cyclohexyl ring bonded to a phosphonic acid group through a hydroxy substituent This compound is notable for its unique structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxycyclohexyl)phosphonic acid typically involves the reaction of cyclohexanone with phosphorous acid under controlled conditions. One common method is the Kabachnik–Fields reaction, where cyclohexanone reacts with phosphorous acid and formaldehyde to form the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is often employed for the dealkylation of dialkyl phosphonates to produce phosphonic acids . This method is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions: (1-Hydroxycyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acyl chlorides and other electrophiles are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonic acids.
科学的研究の応用
(1-Hydroxycyclohexyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as a bone-targeting agent and in drug design.
Industry: Utilized in the design of supramolecular or hybrid materials, surface functionalization, and as a corrosion inhibitor
作用機序
The mechanism of action of (1-Hydroxycyclohexyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it can inhibit metalloproteases by binding to the active site and blocking substrate access . Additionally, its ability to chelate metal ions makes it effective in altering fungal metabolism and growth .
類似化合物との比較
(1-Hydroxyethane-1,1-diphosphonic acid): Known for its use in bone resorption disorders.
(1-Hydroxy-2-(phosphonomethyl)cyclohexane): Similar structure but with a different substitution pattern.
Uniqueness: (1-Hydroxycyclohexyl)phosphonic acid is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in applications requiring specific molecular interactions, such as enzyme inhibition and metal ion coordination .
特性
CAS番号 |
61470-39-1 |
|---|---|
分子式 |
C6H13O4P |
分子量 |
180.14 g/mol |
IUPAC名 |
(1-hydroxycyclohexyl)phosphonic acid |
InChI |
InChI=1S/C6H13O4P/c7-6(11(8,9)10)4-2-1-3-5-6/h7H,1-5H2,(H2,8,9,10) |
InChIキー |
BBRFVGAGYZHCJI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)

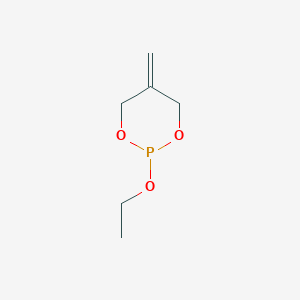
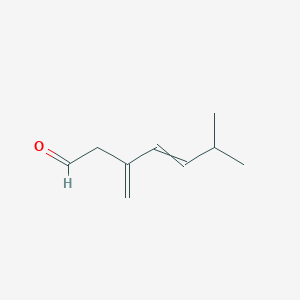
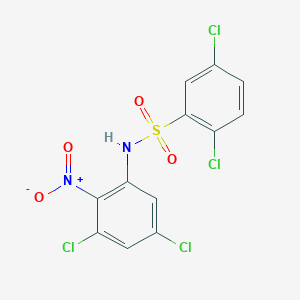
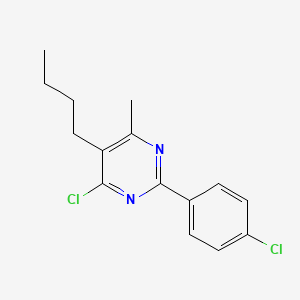
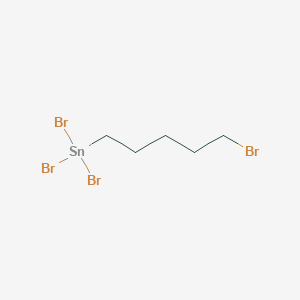
propanedioate](/img/structure/B14589763.png)
